(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate

Overview

Description

Synthesis Analysis

The synthesis of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate involves the reaction of diethyl chlorophosphate and diphenyl chlorophosphate with 1-hydroxybenzotriazole and triethylamine in tetrahydrofuran at room temperature, yielding high chemical yields with minimal racemization. This reagent is commercially available and can be prepared through multiple synthetic routes, including the addition of chlorine or bromine to a solution of tripyrrolidino phosphine or the reaction of tripyrrolidino phosphine oxide with POCl3 or triphosgene, followed by the addition of HOBt/TEA to a KPF6 water solution (Chen & Xu, 1992).

Molecular Structure Analysis

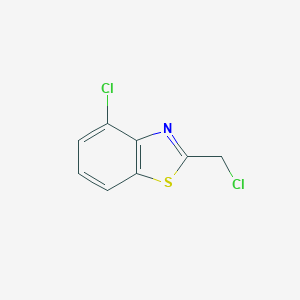

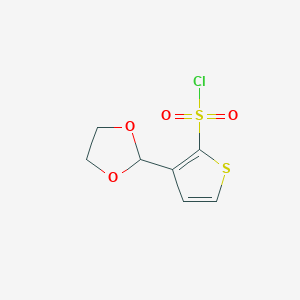

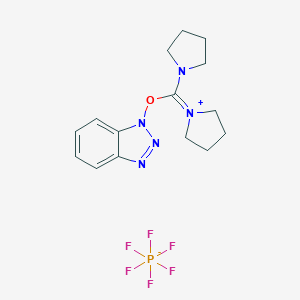

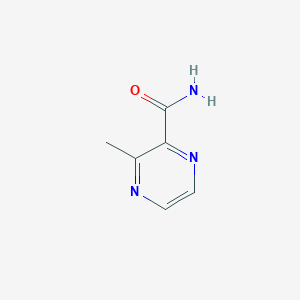

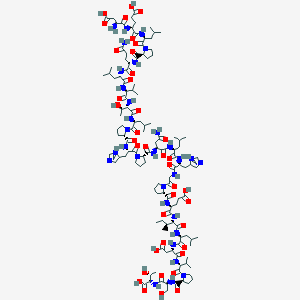

The crystal structure of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate reveals a monoclinic system with the space group P 2 1 / n, containing four molecules per unit cell. The benzotriazole ring is connected through an oxygen atom to the phosphorus, which is bonded to three dimethylamino groups, while the hexafluorophosphate serves as the anion. This structure supports the reagent's stability and reactivity in peptide synthesis processes (Sierosławski, Picur, & Lis, 2003).

Chemical Reactions and Properties

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate facilitates efficient peptide coupling, enabling the synthesis of various substituted amino acid derivatives in high chemical yields. Its effectiveness is further illustrated in the synthesis of challenging molecules, including nucleoside derivatives and conjugated carboxylic acids with methyl ester amino acids hydrochloride, demonstrating up to 90% chemical yield. The reagent's utility in creating electrophilic nucleosides that react with a variety of nucleophiles underscores its broad applicability in organic synthesis (Brunel, Salmi, & Letourneux, 2005).

Physical Properties Analysis

The physical properties of (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate include its solid form as colorless crystals, with a melting point of 156–157°C. It is soluble in various organic solvents, such as CH2Cl2, CHCl3, DMF, DMSO, NMP, THF, CH3CN, and acetone, facilitating its use in diverse chemical reactions. The purity of the reagent can be analyzed via 31P NMR and 1H NMR, ensuring high-quality synthesis outcomes (Coste & Jouin, 2003).

Chemical Properties Analysis

As a coupling reagent, (Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate exhibits remarkable stability and reactivity, enabling the formation of peptide bonds without racemization. Its application in peptide synthesis underscores its efficiency and versatility, contributing to its recognition as a superior alternative to traditional coupling reagents. This reagent's chemical properties make it an invaluable tool in the synthesis of complex molecules, demonstrating its significant impact on advancing peptide chemistry (Mizhiritskii & Shpernat, 2002).

Scientific Research Applications

Peptide Synthesis:

- Benzotriazol-1-yl diethyl phosphate has been identified as a convenient reagent for peptide synthesis, with minimal racemization and potential applications in pharmaceutical research (Kim, Chang, & Ko, 1988).

Synthesis of Functionalized Purine Nucleosides:

- A study showed efficient synthesis of 2-halo-O6-(benzotriazol-1-yl)-functionalized purine nucleosides, offering access to highly functionalized purine nucleosides for various applications (Devine & Scammells, 2011).

Crystal Structure Analysis:

- The crystal structure of a similar compound, benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP), was analyzed, revealing a monoclinic system with four molecules per unit cell, supporting the crystalline state (Sierosławski, Picur, & Lis, 2003).

DNA Modification:

- O6-(benzotriazol-1-yl)inosine derivatives can be easily synthesized and undergo facile reactions with various nucleophiles, potentially benefiting DNA modification (Bae & Lakshman, 2007).

Antifungal Activity:

- N-(4-halobenzyl)amides with hydroxyl groups in the para and methoxyl groups in the meta positions exhibit antifungal activity against various Candida species (Montes et al., 2016).

Toxicity Studies:

- Benzotriazole and its derivatives show toxicity to aquatic organisms, with butylbenzotriazole being particularly toxic, indicating the need for careful handling and disposal of these compounds (Pillard, Cornell, Dufresne, & Hernández, 2001).

Potential in Biomedicine:

- A facile functionalization method for pyrimidine nucleosides was developed, with potential applications in biomedicine (Akula et al., 2017).

Inhibitors for Steel Corrosion:

- Uronium compounds, including those related to benzotriazole, have shown potential as effective inhibitors for controlling steel corrosion in acidic media (Dahiya, Lata, Kumar, & Yadav, 2016).

Safety And Hazards

properties

IUPAC Name |

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N5O.F6P/c1-2-8-14-13(7-1)16-17-20(14)21-15(18-9-3-4-10-18)19-11-5-6-12-19;1-7(2,3,4,5)6/h1-2,7-8H,3-6,9-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTRAGMCMJYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=[N+]2CCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546720 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate | |

CAS RN |

105379-24-6 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)